

Quizalofop-P application rate in field trials

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Compound Focus: Quizalofop-P

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Field Trial Application Data

The table below summarizes key parameters from field trials that were used to support the establishment of maximum residue limits (MRLs) for Quizalofop-ethyl. It's important to note that these trials were conducted on different crops and at **exaggerated application rates** to ensure the detection of any potential residues [1].

Commodity	Application Method	Total Application Rate (g a.i./ha)	Preharvest Interval (PHI) (days)	Residue Findings (ppm)
Sugar beet, roots	Foliar	252	45–60	<0.05 (Lowest & Highest Average)
Sugar beet, leaves	Foliar	252	45–60	<0.05 (Lowest Average) to 0.52 (Highest Average)
Rutabaga, roots	Foliar	72	29–37	<0.05 (Lowest Average) to <0.07 (Highest Average)

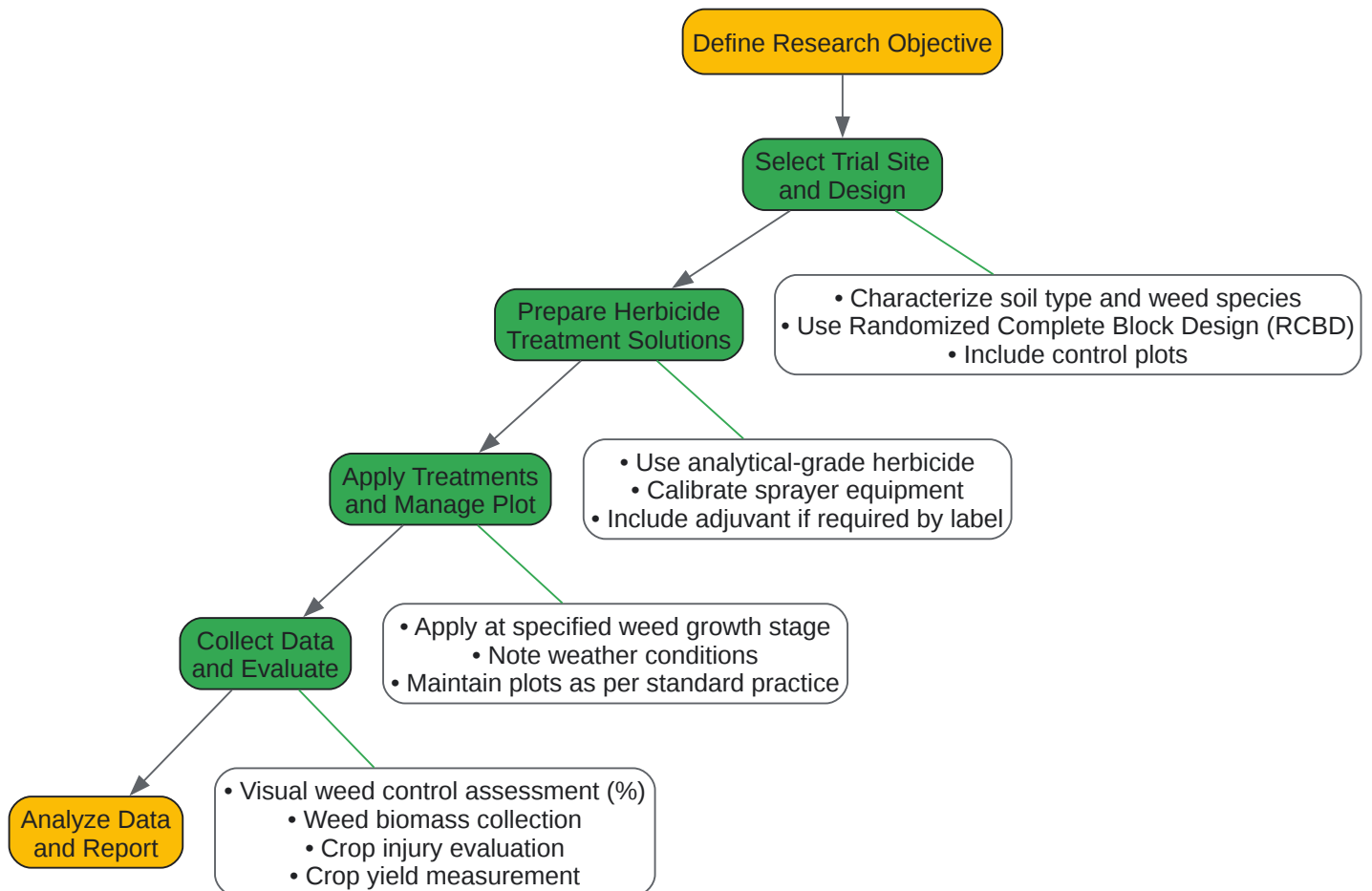
Experimental Protocol & Context

The data in the table above was not generated for the purpose of establishing efficacy rates, but rather to determine the potential residue levels in plants. Here is the context and methodology behind this data.

- **Purpose of Data:** The residue data was re-assessed to support a petition for a new use on **King's Crown (*Rhodiola rosea*)**. The evaluation concluded that when used according to the supported label (max seasonal rate of 72 g a.i./ha, 365-day PHI), no quantifiable residues are expected in King's Crown roots and leaves. The MRL of 0.05 ppm was set as a precautionary measure [1].
- **Dietary Risk Assessment:** Health Canada's assessment indicated that chronic dietary intake from residues at the proposed MRLs poses no health concerns, with the exposed population estimated to be below 53% of the acceptable daily intake [1].
- **Herbicide Properties:** **Quizalofop-P-ethyl** is a selective, post-emergence herbicide that belongs to the aryloxyphenoxypropionate group. Its mode of action is the inhibition of the acetyl CoA carboxylase (ACCase) enzyme, which disrupts fatty acid biosynthesis and lipid formation in target plants [2].

A Guide for Designing Your Field Trials

Since the search results lack a full protocol for efficacy trials, you can use the following workflow to design your own robust field experiments. This diagram outlines the key stages in the process:



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Key Considerations for Each Stage

- **Select Trial Site and Design:** Choose a site with a uniform and known population of target grass weeds (e.g., ryegrass, bentgrass) [2]. A **Randomized Complete Block Design (RCBD)** with multiple replications is the standard for minimizing the impact of field variability. Always include an untreated control plot for comparison.

- **Prepare Herbicide Treatment Solutions:** Precisely weigh the herbicide and prepare stock solutions. Use a calibrated research sprayer to ensure accurate and even application. The inclusion of adjuvants (e.g., surfactants, crop oils) can be critical for efficacy, so follow the manufacturer's recommendations on the experimental label.
- **Apply Treatments and Manage Plot:** Apply the herbicide at the recommended weed growth stage (typically the 2-4 leaf stage for annual grasses). Record all environmental conditions (temperature, humidity, wind speed) before, during, and after application. Avoid application under stress conditions. All other agronomic practices (fertilization, irrigation) should be uniform across all plots.
- **Collect Data and Evaluate:** Data collection should be systematic and repeated over time.
 - **Primary Efficacy Data:** Record visual estimates of weed control percentage (e.g., 0% = no effect, 100% = complete control) at regular intervals (e.g., 7, 14, 28 days after application).
 - **Supporting Data:** Collect weed biomass samples from a defined area within each plot at the end of the trial. Monitor and record any crop injury symptoms (chlorosis, necrosis, stunting) and their recovery. For crop trials, harvest and weigh yield from each plot.
- **Analyze Data and Report:** Subject the collected data to appropriate statistical analysis (e.g., ANOVA followed by mean separation tests like Tukey's HSD) to determine if observed differences between treatment rates are significant. The final report should detail all materials, methods, results, and statistical conclusions.

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References

1. Proposed Maximum Residue Limit PMRL2025-24, ... [canada.ca]
2. Quizalofop-P-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

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